molecular formula C13H21NO2 B14144798 Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine CAS No. 77775-72-5

Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine

Cat. No.: B14144798
CAS No.: 77775-72-5
M. Wt: 223.31 g/mol
InChI Key: BVDRVJXBIGLAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine: is an organic compound with the molecular formula C13H21NO2. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring substituted with two methoxy groups at the 3 and 5 positions. The amine group is attached to the phenyl ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(3,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent, such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine is used as an intermediate in organic synthesis. It can be employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-butyl[(3,5-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl[(2,5-dimethoxyphenyl)methyl]amine
  • tert-butyl[(3,4-dimethoxyphenyl)methyl]amine
  • tert-butyl[(3,5-dimethylphenyl)methyl]amine

Uniqueness: Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

77775-72-5

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-6-11(15-4)8-12(7-10)16-5/h6-8,14H,9H2,1-5H3

InChI Key

BVDRVJXBIGLAKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.